2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is a synthetic compound characterized by the presence of a pyrrolidine ring linked to a benzoic acid structure through an ether bond. This compound has gained interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is with a molecular weight of approximately 244.70 g/mol.
2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride is classified as a benzoic acid derivative, specifically a substituted benzoic acid with a pyrrolidine moiety. It falls under the category of organic compounds that exhibit potential therapeutic properties, making it relevant in medicinal chemistry and drug development.
The synthesis of 2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity, with industrial methods often employing optimized conditions such as continuous flow reactors and advanced purification techniques to maximize efficiency.
The molecular structure of 2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride features a pyrrolidine ring connected to a benzoic acid group through an ether linkage. The structural representation can be summarized by its IUPAC name, which reflects its chemical composition and arrangement:
The compound exhibits specific physicochemical properties relevant for its application in scientific research, including solubility and stability profiles that are influenced by its hydrochloride form .
2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions for substitution reactions often involve strong bases or acids depending on the desired substituent .
The mechanism of action for 2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride relates to its interactions at the molecular level within biological systems:
Research indicates that this compound can impact mitochondrial function and cellular metabolism, further supporting its relevance in pharmacological studies .
Relevant data such as melting point, boiling point, and density are often provided by suppliers but may vary based on purity levels .
2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride has several applications in scientific research:
Heterocyclic scaffolds serve as foundational elements in medicinal chemistry, comprising over 85% of clinically approved small-molecule drugs. Nitrogen-containing heterocycles—particularly five-membered saturated rings—dominate pharmaceutical design due to their balanced physicochemical properties, structural diversity, and ability to engage biological targets through multipoint interactions. Within this chemical space, pyrrolidine derivatives and benzoic acid-containing compounds represent two privileged structural classes. Their strategic hybridization creates novel chemical entities with enhanced target affinity and optimized drug-like properties. The compound 2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride exemplifies this rational design approach, merging the spatial advantages of a pyrrolidine ring with the versatile coordination capacity of a benzoic acid moiety. This review examines the structural significance, bioactivity landscapes, and hybridization strategies underlying this emerging dual-pharmacophore scaffold.
The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—confers distinct advantages over planar aromatic systems in drug design. Its sp³-hybridized carbon framework enables three-dimensional exploration of pharmacophore space, while pseudorotation dynamics (ring puckering) allow adaptive binding to biological targets [3]. This conformational flexibility permits optimization of steric and electronic complementarity with protein binding sites inaccessible to rigid scaffolds.
Table 1: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole (Aromatic) | Cyclopentane |
---|---|---|---|
Ring Geometry | Non-planar 3D | Planar 2D | Non-planar 3D |
Dipole Moment (D) | Marked | Moderate | None |
Polar Surface Area | High (~12 Ų) | High (~12 Ų) | Low |
LogP | Low (-0.47) | Low (-0.33) | High (1.57) |
H-Bond Acceptor Strength (pKBHX) | 2.59 | 0.15 | N/A |
The pyrrolidine’s chiral centers (up to four stereogenic carbons) enable enantioselective target engagement, critical for optimizing therapeutic index. For example, Jurica et al. demonstrated that cis-4-trifluoromethyl pyrrolidine derivatives act as potent GPR40 agonists for diabetes therapy, where the (R,R)-enantiomer exhibited 4.5-fold greater potency (hGPR40 IC₅₀ = 0.11 µM) than the (S,S)-counterpart due to differential receptor binding [3]. Pyrrolidine’s protonatable nitrogen facilitates salt formation (e.g., hydrochloride salts) to enhance solubility and bioavailability, while its robust metabolic stability compared to piperidines or aza-heterocycles reduces off-target effects.
Structurally modified pyrrolidines serve as key motifs in FDA-approved drugs and clinical candidates:
Benzoic acid derivatives constitute a versatile pharmacophore class characterized by their carboxylic acid functionality, which enables critical ionic/hydrogen-bond interactions with biological targets. The aromatic ring system provides a stable platform for substituent display, while the ionizable carboxyl group (–COOH, pKa ~4.2) facilitates pH-dependent solubility and salt formation for enhanced pharmacokinetics.
Table 2: Bioactive Benzoic Acid Conjugates in Therapeutics
Compound | Molecular Formula | Key Therapeutic Role |
---|---|---|
2-(Pyrrolidin-3-yl)benzoic acid HCl | C₁₁H₁₄ClNO₂ | Calcium receptor modulator scaffold [4] |
3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | C₁₃H₁₈ClNO₃ | Kinase inhibitor intermediate [9] |
2-(Pyrrolidin-3-yloxy)benzoic acid HCl | C₁₁H₁₄ClNO₃ | Hybrid pharmacophore lead [2] |
Benzoic acid’s medicinal utility stems from three key properties:
In hybrid constructs, benzoic acid often serves as the terminal pharmacophore connected via linkers to secondary bioactive motifs. Its hydrochloride salt forms (e.g., 2-(Pyrrolidin-3-yloxy)benzoic acid hydrochloride, CAS 2792201-93-3) improve crystallinity and storage stability for pharmaceutical development [2].
The strategic fusion of pyrrolidine and benzoic acid pharmacophores leverages complementary bioactivity profiles while optimizing drug-like properties. Two primary hybridization approaches dominate rational design:
A. Direct Ring-Linkage Chemistry
The ether-linked conjugate 2-(pyrrolidin-3-yloxy)benzoic acid exemplifies this approach, where:
This connectivity preserves both rings’ electronic properties while limiting conformational flexibility—beneficial for selective target engagement. Analog optimization focuses on:
B. Spacer-Incorporated Hybrids
Elongated linkers between pharmacophores enhance binding pocket reach:
Table 3: Linker Optimization in Pyrrolidine-Benzoic Acid Hybrids
Linker Type | Example Structure | Advantage | Bioactivity Impact |
---|---|---|---|
Direct Ether | 2-(Pyrrolidin-3-yloxy)benzoic acid | Metabolic stability | Balanced potency/clearance [2] |
Alkylene Amide | Benzamidopropanamido-thiazole carboxylate | Extended target engagement | HSET IC₅₀ = 27 nM [8] |
Aminoalkyl | 3-(1-(Pyrrolidinyl)ethyl)benzoate | Enhanced brain penetration | CNS activity [4] |
The hybridization strategy profoundly influences ADME outcomes:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: